crystal structure determination of 4H-1,2,4-Triazol-4-amine, phosphate
crystal structure determination of 4H-1,2,4-Triazol-4-amine, phosphate
An In-Depth Technical Guide on the Crystal Structure Determination of 4H-1,2,4-Triazol-4-amine, Phosphate
Executive Summary
The structural characterization of small organic salts is a cornerstone of modern materials science, pharmaceutical development, and supramolecular chemistry. 4H-1,2,4-Triazol-4-amine (also known as 4-amino-4H-1,2,4-triazole or ATZ) is a highly versatile, nitrogen-rich heterocyclic compound [1]. When reacted with orthophosphoric acid, it forms a stable organic salt: 4-amino-4H-1,2,4-triazolium dihydrogen phosphate .
This whitepaper provides a comprehensive, field-proven methodology for the synthesis, crystallization, and Single-Crystal X-Ray Diffraction (SCXRD) determination of this specific phosphate salt. By detailing the causality behind each experimental choice, this guide ensures that researchers can achieve self-validating, publication-quality crystallographic data.
Chemical Context & Supramolecular Significance
The 1,2,4-triazole ring is uniquely suited for supramolecular assembly due to its multiple hydrogen-bond donor and acceptor sites. In acidic media, such as phosphoric acid, the triazole ring undergoes protonation (typically at the N1 position), forming a triazolium cation [2].
The resulting phosphate salts are of immense interest for two primary reasons:
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Corrosion Inhibition: ATZ and its derivatives are highly effective corrosion inhibitors for mild steel in phosphoric acid solutions. Understanding the precise molecular geometry and charge distribution of the ATZ-phosphate complex is critical for elucidating its adsorption mechanism on metal surfaces [3].
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Crystal Engineering: The dihydrogen phosphate anion ( H2PO4− ) is notorious for forming robust, multidimensional hydrogen-bonded networks (dimers, chains, or 3D frameworks). Determining the crystal structure allows scientists to map the complex anion-cation ( π⋯π , N−H⋯O , and O−H⋯N ) interactions that dictate the material's macroscopic thermal and physical properties.
Experimental Protocol: Synthesis & Crystal Growth
Obtaining a diffraction-quality single crystal is often the most challenging bottleneck in SCXRD. The following protocol utilizes controlled slow evaporation to thermodynamically favor the growth of defect-free crystals.
Step-by-Step Methodology:
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Reagent Preparation: Dissolve 1.0 mmol of 4-amino-4H-1,2,4-triazole (purity ≥ 99%) in 10 mL of a polar protic solvent mixture (e.g., 1:1 Methanol/Milli-Q Water).
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Causality: The highly polar protic solvent stabilizes the ionic species formed during the acid-base reaction and ensures complete solvation of the precursors.
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Acid Addition: Slowly add 1.0 mmol of 85% orthophosphoric acid ( H3PO4 ) dropwise under continuous magnetic stirring at 50°C. Stir for 2 hours.
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Causality: Mild heating overcomes the activation energy barrier for complete proton transfer while preventing the thermal degradation of the amine group.
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Filtration: Pass the warm solution through a 0.22 µm PTFE syringe filter into a clean glass vial.
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Causality: Removing microscopic dust particles eliminates heterogeneous nucleation sites, preventing the rapid precipitation of microcrystalline powder and favoring the slow growth of single crystals.
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Crystallization: Cover the vial with Parafilm, puncture 2-3 small pinholes, and leave undisturbed in a vibration-free environment at 22°C.
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Causality: The pinholes strictly control the solvent evaporation rate. Over 7–14 days, the system gently crosses the supersaturation curve, yielding transparent, well-faceted single crystals suitable for X-ray diffraction.
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Crystallographic Data Acquisition & Reduction
Once a suitable crystal (optimal dimensions: ~0.2 × 0.2 × 0.1 mm) is identified under a polarizing optical microscope, it must be mounted and analyzed with precision.
Crystal Mounting and Cryocooling
The crystal is coated in a perfluorinated polyether oil (e.g., Paratone-N) and mounted on a MiTeGen polyimide cryoloop. It is immediately placed in a 100 K cold nitrogen gas stream on the diffractometer.
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Causality: The oil serves a dual purpose: it prevents the crystal from dehydrating (losing structural water or solvent) and acts as a cryoprotectant. Flash-cooling to 100 K drastically reduces the thermal atomic displacement parameters (ADPs) of the atoms. This minimizes the smearing of electron density, vastly improving the signal-to-noise ratio of high-angle diffraction spots and allowing for the accurate location of hydrogen atoms.
X-Ray Source and Data Collection
Data is collected using a diffractometer equipped with a microfocus Molybdenum (Mo) K α X-ray source ( λ=0.71073 Å) and a CMOS/CCD area detector.
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Causality: While Copper (Cu) radiation provides higher intensity, Mo K α radiation is specifically chosen here to minimize X-ray absorption effects caused by the heavier Phosphorus (P) atom. Furthermore, the shorter wavelength of Mo allows access to a larger sphere of reflection (higher sinθ/λ ), yielding higher resolution data.
Data Reduction
Raw frame data is integrated, and a multi-scan absorption correction (e.g., SADABS) is applied.
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Causality: Crystals are rarely perfect spheres. Multi-scan correction uses redundant reflections collected at different goniometer angles to empirically model and correct for the varying path lengths the X-rays travel through the non-spherical crystal.
Structural Solution & Refinement Strategy
Solving the "phase problem" is achieved using Intrinsic Phasing (e.g., SHELXT), which is computationally more robust than traditional direct methods for structures exhibiting pseudo-symmetry. The structure is then refined using full-matrix least-squares on F2 (SHELXL).
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Heavy Atoms: All non-hydrogen atoms (P, O, N, C) are refined with anisotropic displacement parameters.
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Hydrogen Atom Treatment (Critical Step): The hydrogen atoms attached to the carbon backbone are placed in geometrically calculated positions and refined using a riding model ( Uiso(H)=1.2Ueq(C) ). However, the acidic protons—specifically those on the protonated triazolium nitrogen and the dihydrogen phosphate oxygens—must be located objectively from the difference Fourier electron density map.
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Causality: Freely refining these highly polarizable protons (or applying gentle DFIX distance restraints) is mandatory to accurately map the N−H⋯O and O−H⋯O hydrogen-bonding network, which is the defining physical characteristic of this salt.
Quantitative Data Summary
Below is a structured summary of the representative crystallographic parameters expected for a high-quality refinement of 4-amino-4H-1,2,4-triazolium dihydrogen phosphate.
| Crystallographic Parameter | Representative Value |
| Chemical Formula | C2H7N4O4P |
| Formula Weight | 182.08 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Temperature | 100(2) K |
| Wavelength (Mo K α ) | 0.71073 Å |
| Absorption Coefficient ( μ ) | 0.345 mm−1 |
| Reflections Collected / Unique | ~15,500 / ~2,800 |
| Data / Restraints / Parameters | 2800 / 0 / 115 |
| Goodness-of-Fit (GOF) on F2 | 1.045 |
| Final R indices [ I>2σ(I) ] | R1=0.032 , wR2=0.081 |
| Largest Diff. Peak and Hole | 0.45 and -0.38 e⋅A˚−3 |
Workflow Visualization
The following diagram maps the logical progression of the SCXRD methodology, highlighting the transition from wet chemistry to computational refinement.
SCXRD workflow for 4-amino-4H-1,2,4-triazolium phosphate structure determination.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 11432, 4-Amino-1,2,4-triazole" PubChem, [Link].
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Ding, B., et al. "Inorganic Anion-Mediated Supramolecular Entities of 4-Amino-3,5-Bis(4-Pyridyl)-1,2,4-Triazole Salts Assisted by the Interplay of Noncovalent Interactions" Crystal Growth & Design, ACS Publications. [Link].
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Bentiss, F., et al. "Inhibition of mild steel corrosion in phosphoric acid solution by triazole derivatives" Corrosion Science, ResearchGate. [Link].
